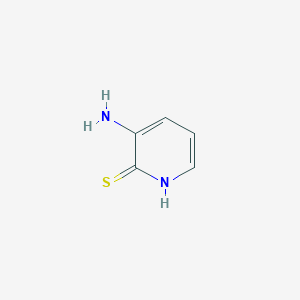

3-aminopyridine-2(1H)-thione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c6-4-2-1-3-7-5(4)8/h1-3H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMMJKIQWOJMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420161 | |

| Record name | 3-aminopyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38240-21-0 | |

| Record name | 3-aminopyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopyridine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-aminopyridine-2(1H)-thione synthesis methods

An In-depth Technical Guide to the Synthesis of 3-Aminopyridine-2(1H)-thione

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique bifunctional nature, featuring a nucleophilic amino group and a thione moiety capable of tautomerization to a thiol, makes it an exceptionally versatile precursor for the synthesis of a wide array of fused heterocyclic systems. In particular, it serves as a cornerstone for the construction of thieno[2,3-b]pyridines, a scaffold found in numerous biologically active compounds.

The strategic placement of the amino and thiol groups allows for sequential or one-pot annulation reactions, providing rapid access to complex molecular architectures. This guide offers an in-depth exploration of the primary synthetic methodologies for obtaining this compound, providing researchers and drug development professionals with a comprehensive understanding of the underlying chemical principles, practical experimental protocols, and comparative advantages of each approach.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two primary strategies: the construction of the pyridine-thione ring with the amino group already in place or introduced from a precursor, and the functional group interconversion of a pre-formed pyridine-2(1H)-thione scaffold.

Method 1: Three-Component Condensation to a 3-Cyano Precursor Followed by Reduction

This is arguably the most prevalent and versatile method, relying on the initial construction of a highly functionalized 3-cyanopyridine-2(1H)-thione intermediate. The subsequent reduction of the cyano group to an aminomethyl group or its hydrolysis and further transformation yields the target compound. The initial three-component reaction is a variation of the reactions used to build substituted pyridines and is prized for its efficiency and atom economy.

Part A: Synthesis of the 3-Cyanopyridine-2(1H)-thione Intermediate

This step typically involves the condensation of a 1,3-dicarbonyl compound (or a β-ketoester), an aldehyde, and cyanothioacetamide.[1] The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization.

The general mechanism can be visualized as follows:

-

Knoevenagel Condensation: The aldehyde reacts with the active methylene group of cyanothioacetamide, catalyzed by a base (e.g., piperidine or morpholine), to form an α,β-unsaturated intermediate.

-

Michael Addition: The enolate of the 1,3-dicarbonyl compound adds to the unsaturated intermediate.

-

Cyclization & Dehydration/Aromatization: The molecule then undergoes intramolecular cyclization, followed by the elimination of water and subsequent oxidation (often aerial) to yield the stable pyridine-2(1H)-thione ring.

Part B: Reduction of the Cyano Group

Once the 3-cyanopyridine-2(1H)-thione is isolated, the nitrile group must be converted to a primary amine. This transformation is a standard procedure in organic synthesis, but the presence of the sulfur atom requires careful selection of reagents to avoid side reactions.

Common reduction methods include:

-

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel. This method is often clean but can sometimes lead to desulfurization, especially with aggressive catalysts or conditions.

-

Chemical Reduction: Reagents such as Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) in the presence of a cobalt or nickel salt can be effective.

Method 2: The Gewald Reaction and its Pyridine Analogs

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[2][3][4] While the classic Gewald reaction yields a thiophene ring, analogous principles can be applied to construct the this compound scaffold, often by using a precursor that already contains a nitrogen atom destined for the ring.

A conceptual workflow for a Gewald-type synthesis would involve:

-

An α,β-unsaturated carbonyl or nitrile compound that contains the C4, C5, and C6 atoms of the future pyridine ring.

-

An active methylene species that provides the C2 and C3 atoms, along with the 3-amino group (e.g., malononitrile or cyanoacetamide).

-

A source of sulfur (elemental sulfur) and the N1 atom.

This approach is highly convergent, building complexity rapidly in a single step. However, regioselectivity can be a challenge, and the reaction mechanism is not always fully elucidated.[2] Microwave irradiation has been shown to improve reaction times and yields for Gewald reactions.[2][5]

Method 3: Synthesis via Reduction of 3-Nitropyridine-2(1H)-thione

This is a classic and reliable, albeit longer, synthetic route based on well-established functional group transformations.

Part A: Synthesis of 3-Nitropyridine-2(1H)-thione

The nitro-substituted precursor can be prepared through several methods:

-

Nitration of Pyridine-2(1H)-thione: Direct nitration using standard nitrating agents (e.g., HNO₃/H₂SO₄). This can sometimes suffer from issues with regioselectivity and harsh reaction conditions.

-

Thionation of 3-Nitropyridin-2(1H)-one: The corresponding pyridone can be synthesized first and then converted to the thione using a thionating agent like Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀).

Part B: Reduction of the Nitro Group

The reduction of an aromatic nitro group to a primary amine is one of the most robust reactions in organic chemistry.

-

Metal/Acid Reduction: Classic conditions such as Tin(II) chloride (SnCl₂) in concentrated HCl, or Iron (Fe) powder in acetic acid or HCl, are highly effective.[6]

-

Catalytic Hydrogenation: Hydrogen gas with a Palladium (Pd), Platinum (Pt), or Nickel (Ni) catalyst is a very clean method that produces water as the only byproduct.[7][8] This is often the preferred method in industrial settings due to milder conditions and easier workup.

Comparative Analysis of Synthesis Methods

| Method | Starting Materials | Key Steps | Advantages | Disadvantages |

| 1. Via 3-Cyano Precursor | Aldehydes, 1,3-dicarbonyls, cyanothioacetamide | 3-component condensation, nitrile reduction | High convergence, rapid assembly of core, wide substrate scope.[1] | Requires a separate reduction step which may have side reactions. |

| 2. Gewald-type Reaction | Carbonyls, active methylene nitriles, sulfur | One-pot multicomponent reaction | Atom economical, operationally simple, potentially rapid.[3][4] | Mechanism not always clear, potential for side products, may require optimization. |

| 3. Via 3-Nitro Precursor | Pyridine-2(1H)-thione or pyridin-2(1H)-one | Nitration, thionation (if needed), nitro reduction | Utilizes well-understood, reliable reactions.[6][7] | Often a longer synthetic sequence, may involve harsh nitrating conditions. |

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dimethyl-3-aminopyridine-2(1H)-thione via the Cyano-Intermediate Route

This protocol is a representative example based on the principles of the three-component condensation followed by reduction.

Step A: Synthesis of 3-Cyano-4,6-dimethylpyridine-2(1H)-thione

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (10.0 g, 0.1 mol), cyanothioacetamide (8.4 g, 0.1 mol), and ethanol (100 mL).

-

Catalyst Addition: Add piperidine (1.0 mL) as a catalyst to the stirred suspension.

-

Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol and then diethyl ether to remove impurities. The product can be further purified by recrystallization from ethanol or acetic acid to yield a yellow crystalline solid.

Step B: Reduction of 3-Cyano-4,6-dimethylpyridine-2(1H)-thione

-

Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, suspend Tin(II) chloride dihydrate (SnCl₂·2H₂O) (45.1 g, 0.2 mol) in concentrated hydrochloric acid (100 mL).

-

Substrate Addition: Cool the mixture in an ice bath to below 10°C. Add the 3-cyano-4,6-dimethylpyridine-2(1H)-thione (16.6 g, 0.1 mol) portion-wise, ensuring the temperature remains below 20°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.

-

Workup and Isolation: Pour the reaction mixture carefully onto crushed ice. Basify the solution by the slow addition of a concentrated sodium hydroxide solution until the pH is >10. The tin salts will precipitate.

-

Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 100 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 3-amino-4,6-dimethylpyridine-2(1H)-thione.

References

- A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health (NIH).

- Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. Organic Chemistry Research.

- Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][9][10]Oxazin-2(3H)-Ones. SpringerLink.

- Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. Organic Chemistry Research.

- Gewald reaction. Wikipedia.

- 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines. ResearchGate.

- 3-aminopyridine. Organic Syntheses.

- Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Institutes of Health (NIH).

- [Synthesis of 3-aminothieno-(2,3-b)pyridine Derivatives. II]. PubMed.

- A green chemistry approach to gewald reaction. Der Pharma Chemica.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.

- Gewald Reaction. Organic Chemistry Portal.

- Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][9][10]Oxazin-2(3H). OUCI.

- Preparation method of 3-amino-2-hydroxypyridine. Google Patents.

- 2,3-diaminopyridine. Organic Syntheses.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. CN103664764A - Preparation method of 3-amino-2-hydroxypyridine - Google Patents [patents.google.com]

- 7. 3-Amino-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3-Aminopyridine-2(1H)-thione: A Versatile Heterocyclic Building Block

For researchers, medicinal chemists, and professionals in drug development, the landscape of heterocyclic chemistry offers a treasure trove of scaffolds for innovation. Among these, 3-aminopyridine-2(1H)-thione, with its unique electronic and structural features, emerges as a molecule of significant interest. This guide provides a comprehensive technical overview of this compound, delving into its synthesis, reactivity, and burgeoning applications, with a particular focus on its potential in drug discovery.

Core Molecular Profile of this compound

This compound (CAS No. 38240-21-0) is a bifunctional molecule featuring a pyridine ring, an amino group at the 3-position, and a thione group at the 2-position. This arrangement imparts a rich chemical personality, making it a valuable synthon for constructing more complex molecular architectures. The thione group can exist in tautomeric equilibrium with its thiol form, 2-mercapto-3-aminopyridine, a property that is crucial to its reactivity.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 38240-21-0 | |

| Molecular Formula | C₅H₆N₂S | [1] |

| Molecular Weight | 126.18 g/mol | [1][2] |

| Appearance | Not specified, likely a solid | |

| SMILES | S=C1C(N)=CC=CN1 | [1] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [1] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][3] |

Synthesis and Reaction Pathways

The synthesis of this compound and its derivatives often involves multi-step sequences starting from readily available pyridine precursors. While a definitive, publicly available protocol for the direct synthesis of this compound is not extensively documented in the initial search, synthetic strategies for analogous pyridinethiones can be inferred. A common approach involves the thionation of the corresponding pyridone.

A plausible synthetic workflow is illustrated below.

Caption: Plausible thionation route to this compound.

Experimental Protocol: A Generalized Thionation Procedure

The following is a generalized protocol for the thionation of a pyridone, which can be adapted for the synthesis of this compound.

-

Dissolution: Dissolve the starting material, 3-aminopyridin-2(1H)-one, in a suitable high-boiling anhydrous solvent such as toluene or dioxane under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Thionating Agent: Add a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), to the solution. The stoichiometry will need to be optimized, but a slight excess of the thionating agent is often used.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Synthetic Utility

The dual nucleophilic character of this compound, owing to the amino and thione/thiol groups, makes it a versatile building block for the synthesis of a variety of heterocyclic systems. The thione group can undergo S-alkylation, while the amino group can participate in condensation and cyclization reactions.

Caption: Key reaction pathways of this compound.

Synthesis of Thieno[2,3-b]pyridine Derivatives

A particularly important application of pyridinethiones is in the synthesis of thieno[2,3-b]pyridines, a class of compounds with demonstrated biological activities, including antimicrobial and anticancer properties.[4][5][6]

Step-by-Step Protocol:

-

S-Alkylation: Treat this compound with an α-halo ketone or α-halo ester in the presence of a base (e.g., sodium ethoxide or potassium carbonate) in a suitable solvent like ethanol or DMF. This results in the formation of a 2-(alkylthio)-3-aminopyridine intermediate.

-

Intramolecular Cyclization (Gewald Reaction): The intermediate can then undergo an intramolecular condensation to form the fused thieno[2,3-b]pyridine ring system. This cyclization is often promoted by heating in the presence of a base.

Applications in Drug Discovery and Development

The aminopyridine and pyridinethione scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[7] While specific biological data for this compound is not abundant in the initial search, the activities of its close analogs provide strong rationale for its exploration in drug discovery programs.

Potential Therapeutic Areas:

-

Anticancer Agents: Pyridine-2(1H)-thione derivatives have shown antiproliferative activity against various cancer cell lines.[4] The thione moiety can act as a hydrogen bond acceptor and participate in metal chelation, which are important interactions with many enzymatic targets. For instance, derivatives of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone act as ribonucleotide reductase inhibitors by chelating iron.[8]

-

Antimicrobial Agents: The thienopyridine core, readily accessible from this compound, is found in several compounds with antibacterial and antifungal properties.[5]

-

Kinase Inhibitors: The 3-aminopyridin-2-one scaffold has been successfully used to develop potent inhibitors of kinases such as MPS1 and Aurora kinases.[9] Given the structural similarity, the thione analog is a logical next step for exploration in kinase inhibitor design.

-

Antiviral Agents: Derivatives of 3-aminopyridin-2(1H)-one have been identified as potent and selective non-nucleoside inhibitors of HIV-1 reverse transcriptase.[10] This highlights the potential of the 3-aminopyridin-2(1H)-X (where X=O, S) scaffold in antiviral research.

Caption: Potential therapeutic applications of the this compound scaffold.

Conclusion and Future Outlook

This compound represents a versatile and underexplored heterocyclic building block with significant potential for the synthesis of novel bioactive molecules. Its rich reactivity, stemming from the strategically positioned amino and thione functional groups, provides a gateway to a diverse range of complex chemical structures, particularly fused heterocyclic systems like thieno[2,3-b]pyridines. The established biological activities of closely related analogs in oncology, infectious diseases, and kinase inhibition strongly advocate for the inclusion of this scaffold in future drug discovery and development pipelines. As synthetic methodologies become more refined and our understanding of its structure-activity relationships deepens, this compound is poised to become an increasingly valuable tool for medicinal chemists and researchers at the forefront of therapeutic innovation.

References

- Hairui Chemical. 3-Aminopyridine-2(1H)-thione_38240-21-0.

- MSDS of this compound.

- MOLBASE. This compound.

- Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][2][12]Oxazin-2(3H)-Ones.

- Request PDF: 3-Cyanopyridine-2(1H)-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines. ResearchGate.

- Synthesis of 3-Aminopyridine. ResearchGate.

- NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminopyridine: A Comprehensive Overview.

- PubChem. 3-amino-1H-pyridine-2,4-dione.

- OUCI. Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][2][12]Oxazin-2(3H).

- The Good Scents Company. 3-aminopyridine.

- PMC - NIH. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme.

- Organic Syntheses Procedure. 3-aminopyridine.

- NIH. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon.

- Wikipedia. 3-Aminopyridine.

- PMC - NIH. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia.

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (A general review on the broader class of compounds).

- PMC - NIH. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents.

- Semantic Scholar. Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives.

- ResearchGate. Synthesis and members of 3-aminopyridin-2-one based fragment library.

- PubMed. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one.

- Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry.

Sources

- 1. 38240-21-0|this compound|BLD Pharm [bldpharm.com]

- 2. 3-Aminopyridine-2(1H)-thione_38240-21-0_Hairui Chemical [hairuichem.com]

- 3. 38240-21-0 | this compound | Amides | Ambeed.com [ambeed.com]

- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives | Semantic Scholar [semanticscholar.org]

- 7. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 8. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Aminopyridine-2(1H)-thione

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Promising Scaffold

As a Senior Application Scientist, it is not uncommon to encounter molecules of significant interest that, despite their potential, remain underexplored in the literature. 3-Aminopyridine-2(1H)-thione presents such a case. This guide is crafted to provide a comprehensive technical overview of this molecule, addressing the core physical and chemical properties critical for its application in research and drug development. While direct experimental data for this specific compound is not extensively available in peer-reviewed literature, this guide synthesizes information from closely related analogues and foundational chemical principles to provide a robust predictive framework. Our objective is to empower researchers with a thorough understanding of this scaffold, highlighting areas ripe for investigation and providing a solid starting point for its synthetic and analytical exploration. Every protocol and piece of data is presented with the intent of being a self-validating system, encouraging rigorous experimental confirmation.

Molecular Structure and Tautomerism: A Tale of Two Forms

This compound, with the molecular formula C₅H₆N₂S, possesses a fascinating structural duality owing to tautomerism. It can exist in two primary tautomeric forms: the thione form (3-amino-1,2-dihydropyridine-2-thione) and the thiol form (3-aminopyridine-2-thiol).

Caption: Tautomeric equilibrium between the thione and thiol forms of this compound.

The position of this equilibrium is a critical determinant of the molecule's reactivity, intermolecular interactions, and ultimately its biological activity. The equilibrium is influenced by several factors:

-

Solvent Polarity: Polar protic solvents tend to favor the more polar thione form through hydrogen bonding interactions. In contrast, nonpolar solvents may favor the less polar thiol form.

-

pH: The acidity or basicity of the medium can significantly shift the equilibrium. In basic conditions, deprotonation can lead to the formation of a thiolate anion, which is a resonance-stabilized hybrid of both forms.

-

Temperature: As with most equilibria, temperature can influence the relative populations of the tautomers.

-

Solid State vs. Solution: In the solid state, crystal packing forces often favor one tautomer over the other, which may differ from the predominant form in solution.

Synthesis of this compound: A Proposed Protocol

A definitive, optimized synthesis for this compound is not explicitly detailed in the available literature. However, drawing from established methods for the synthesis of related aminopyridinethiones and aminopyridinones, a plausible and robust synthetic route can be proposed. The following multi-step protocol is designed to be a self-validating system, with clear checkpoints for characterization.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of 2-Chloro-3-nitropyridine

This well-established precursor can be synthesized from 2-hydroxypyridine in a two-step process involving nitration followed by chlorination.

-

Nitration: To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 2-hydroxypyridine portion-wise, maintaining the temperature below 10 °C. Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or Na₂CO₃) to precipitate 2-hydroxy-3-nitropyridine. Filter, wash with cold water, and dry.

-

Chlorination: Reflux the 2-hydroxy-3-nitropyridine with phosphorus oxychloride (POCl₃) for several hours. After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a base. Extract the product, 2-chloro-3-nitropyridine, with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 2: Synthesis of 3-Nitropyridine-2(1H)-thione

-

Dissolve 2-chloro-3-nitropyridine in a suitable solvent such as ethanol or isopropanol.

-

Add an equimolar amount of a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea. If using thiourea, a subsequent hydrolysis step with a base (e.g., NaOH) will be necessary to yield the thione.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 3-nitropyridine-2(1H)-thione.

Step 3: Reduction of the Nitro Group to an Amine

-

Suspend 3-nitropyridine-2(1H)-thione in a suitable solvent system, such as ethanol and concentrated hydrochloric acid.

-

Add a reducing agent, such as tin(II) chloride (SnCl₂) dihydrate, portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product, this compound, with an appropriate organic solvent.

-

Dry the combined organic layers and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Physicochemical Properties: A Quantitative Overview

While experimentally determined values for this compound are scarce, we can predict its key physicochemical properties based on its structure and data from analogous compounds.

| Property | Predicted Value/Range | Rationale and Comparative Insights |

| Molecular Weight | 126.18 g/mol | Calculated from the molecular formula C₅H₆N₂S. |

| Melting Point | 150-180 °C (estimated) | The presence of both amino and thione groups allows for strong intermolecular hydrogen bonding, suggesting a relatively high melting point compared to simpler pyridines. For comparison, 3-aminopyridine has a melting point of 60-63 °C, while 2-pyridinethione melts at 128-130 °C. The combination of both functional groups is expected to increase the melting point. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol) | The polar amino and thione groups will impart some water solubility, but the overall aromatic character will limit it. The molecule is expected to be soluble in polar organic solvents that can engage in hydrogen bonding. |

| pKa | pKa₁ (pyridinium N-H) ~ 2-4; pKa₂ (thione S-H) ~ 8-10 | The pKa of the pyridinium nitrogen will be influenced by the electron-donating amino group and the electron-withdrawing thione group. The pKa of the thione/thiol group is expected to be in the range of typical thiols. Experimental determination is crucial for understanding its behavior in physiological conditions. |

Spectroscopic Characterization: The Molecular Fingerprint

¹H and ¹³C NMR Spectroscopy

The NMR spectra will be crucial for confirming the structure and assessing the tautomeric equilibrium. The chemical shifts will be influenced by the electronic effects of the amino and thione/thiol groups.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12-13 | br s | 1H | N-H (thione) | The acidic proton of the thioamide group is expected to be highly deshielded and will appear as a broad singlet. |

| ~7.2-7.4 | dd | 1H | H-6 | Coupled to H-5 and H-4. |

| ~6.8-7.0 | dd | 1H | H-4 | Coupled to H-5 and H-6. |

| ~6.5-6.7 | t | 1H | H-5 | Coupled to H-4 and H-6. |

| ~5.0-6.0 | br s | 2H | -NH₂ | The protons of the amino group will appear as a broad singlet, and the chemical shift can vary with concentration and temperature. |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175-185 | C=S (C-2) | The thione carbon is highly deshielded and will appear in the characteristic range for thiocarbonyls. |

| ~140-150 | C-6 | Aromatic carbon adjacent to the nitrogen. |

| ~130-140 | C-4 | Aromatic carbon. |

| ~120-130 | C-3 | Carbon bearing the amino group. |

| ~110-120 | C-5 | Aromatic carbon. |

Note: The presence of the thiol tautomer would result in a different set of signals, most notably the absence of the C=S signal and the appearance of a signal for a carbon attached to sulfur in the aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Amino group (-NH₂) |

| 3200-3100 | N-H stretch | Thioamide (N-H) |

| 1620-1580 | C=C stretch | Pyridine ring |

| 1550-1450 | N-H bend | Amino group (-NH₂) |

| 1250-1050 | C=S stretch | Thione |

| 800-700 | C-H bend | Aromatic out-of-plane bending |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Expected Molecular Ion: [M]⁺ = m/z 126.

-

Expected Fragmentation: Fragmentation is likely to involve the loss of small molecules such as H₂S, HCN, and NH₃. The fragmentation pattern can help to distinguish between the thione and thiol tautomers.

Chemical Reactivity: A Versatile Building Block

This compound is a trifunctional molecule, with reactive sites at the amino group, the thione/thiol group, and the pyridine ring. This multifunctionality makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds.

Caption: Key reaction pathways of this compound.

-

Reactions at the Amino Group: The amino group is a nucleophilic center and can undergo acylation, alkylation, and condensation reactions with aldehydes and ketones to form Schiff bases.

-

Reactions at the Thione/Thiol Group: In the presence of a base, the thiol tautomer can be deprotonated to form a thiolate, which is a strong nucleophile and can readily undergo S-alkylation. The thione group can also be oxidized to form disulfides or other sulfur-containing functionalities. Desulfurization can be achieved using reagents like Raney Nickel to yield 3-aminopyridine.

-

Reactions on the Pyridine Ring: The pyridine ring can undergo electrophilic substitution reactions, although the electron-donating amino group and the electron-withdrawing thione group will influence the position of substitution. N-oxidation of the pyridine nitrogen is also a possible transformation.

Applications in Drug Development: A Scaffold of Interest

The 3-aminopyridine-2(1H)-one scaffold, a close analogue of the thione, is present in several biologically active compounds. This suggests that this compound could also serve as a valuable scaffold in drug discovery. The presence of multiple hydrogen bond donors and acceptors, as well as its potential to coordinate with metal ions, makes it an attractive candidate for targeting various biological macromolecules. Its derivatives have been explored for a range of therapeutic areas, and the thione analogue represents a promising avenue for further investigation.

Conclusion and Future Directions

This compound is a molecule with significant untapped potential. This guide has provided a comprehensive overview of its predicted physical and chemical properties, a plausible synthetic route, and an exploration of its reactivity. The key takeaway for researchers is the urgent need for thorough experimental characterization of this compound. The protocols and predictive data presented herein are intended to serve as a launchpad for such investigations. Future work should focus on:

-

Definitive Synthesis and Characterization: An optimized synthesis and full spectroscopic and crystallographic characterization are paramount.

-

Tautomeric Equilibrium Studies: A detailed investigation of the tautomeric equilibrium in different solvents and at various pH values will be crucial for understanding its chemical behavior.

-

Exploration of Chemical Reactivity: A systematic study of its reactivity at the different functional groups will unlock its potential as a versatile building block.

-

Biological Screening: A broad biological screening of this compound and its derivatives could reveal novel therapeutic applications.

By filling these knowledge gaps, the scientific community can fully harness the potential of this intriguing heterocyclic scaffold.

References

- Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. Journal of the Chemical Society, Perkin Transactions 2, (5), 801-806. [Link]

Sources

3-aminopyridine-2(1H)-thione molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Aminopyridine-2(1H)-thione

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the pyridine scaffold, which is a core component in numerous natural products and pharmaceuticals, this molecule presents a unique combination of functional groups: a pyridine ring, an amino group, and a thione group.[1] This trifecta of functionalities imparts a rich chemical profile, making it a valuable synthon for the synthesis of more complex heterocyclic systems, including thieno[2,3-b]pyridines, which have demonstrated a range of biological activities.[1][2] The presence of the thione and amino groups also allows for complex intermolecular interactions, particularly hydrogen bonding, which dictates its solid-state architecture and influences its physical properties.

This guide provides a comprehensive analysis of the molecular structure and bonding of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its tautomeric forms, spectroscopic signatures, solid-state structure, and theoretical underpinnings, offering a holistic view grounded in experimental data and computational insights.

Molecular Structure and Tautomerism

A critical aspect of the chemistry of this compound is its existence in different tautomeric forms. The molecule can exist in equilibrium between the thione (lactam) form and the thiol (lactim) form. The thione form features a carbon-sulfur double bond (C=S), while the thiol form contains a sulfhydryl group (-SH).

The equilibrium between these two forms is influenced by several factors, including the physical state (solid, liquid, or gas), solvent polarity, and pH. For the related compound pyridine-2(1H)-thione, computational studies have shown that while the thiol form may be slightly more stable in the gas phase, the thione form is significantly stabilized in the solid state through dimerization via hydrogen bonds.[3] Given the additional amino group in this compound, which can participate in further hydrogen bonding, it is highly probable that the thione tautomer is the predominant form in the solid state and in polar solvents. Spectroscopic evidence, particularly from IR and ¹³C NMR, further supports the prevalence of the thione form.

Caption: Tautomeric equilibrium between the thione and thiol forms.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and confirming the dominant tautomeric form.

Infrared (IR) Spectroscopy

IR spectroscopy provides direct evidence for the functional groups present. For the thione tautomer, the following characteristic absorption bands are expected:

-

N-H Stretching: The N-H bonds of the amino group and the pyridine ring will exhibit stretching vibrations typically in the range of 3200-3400 cm⁻¹.

-

C=S Stretching: The thione group has a characteristic stretching vibration. While its position can vary, it is often observed in the region of 1200-1250 cm⁻¹. For example, in derivatives of 3-cyanopyridine-2(1H)-thione, a C=S band is reported around 1227 cm⁻¹.[4]

-

C=N and C=C Stretching: Vibrations associated with the pyridine ring will appear in the 1500-1600 cm⁻¹ region.[5]

The absence of a sharp S-H stretching band (typically around 2550 cm⁻¹) is a strong indicator that the thione form predominates over the thiol form.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms.

-

¹H NMR: For the parent 3-aminopyridine, proton signals are observed between δ 7.0 and 8.1 ppm.[7] In this compound, the protons on the pyridine ring would show characteristic chemical shifts and coupling patterns. A broad signal for the N-H protons would also be expected, which would be exchangeable with D₂O.

-

¹³C NMR: The most diagnostic signal in the ¹³C NMR spectrum is that of the C=S carbon. This carbon is typically deshielded and appears in the range of δ 170-190 ppm. For comparison, the C=O carbon in the analogous 3-aminopyridin-2(1H)-one appears around δ 160-165 ppm. The presence of a signal in the thione region provides conclusive evidence for this tautomer.

Solid-State Structure and Intermolecular Bonding

In the solid state, this compound is expected to form a highly organized three-dimensional structure stabilized by multiple hydrogen bonds. The primary interactions would be:

-

N-H···S Hydrogen Bonds: The N-H groups of the pyridine ring and the amino group can act as hydrogen bond donors to the sulfur atom of the thione group of a neighboring molecule.

-

N-H···N Hydrogen Bonds: The amino group's N-H can also donate a hydrogen bond to the pyridine nitrogen of another molecule.

These interactions lead to the formation of robust supramolecular assemblies, such as chains or sheets.[8] This extensive hydrogen bonding network is responsible for the compound's solid-state nature and likely contributes to a relatively high melting point.

Caption: Potential hydrogen bonding interactions in the solid state.

Computational Analysis

To complement experimental data, computational methods such as Density Functional Theory (DFT) are powerful tools for investigating molecular properties. These calculations can provide:

-

Optimized Geometry: Prediction of bond lengths, bond angles, and dihedral angles with high accuracy.

-

Tautomer Stability: Calculation of the relative energies of the thione and thiol tautomers in the gas phase and in different solvents, helping to quantify the equilibrium.

-

Electronic Properties: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions and reactivity.

For the related pyridine-2(1H)-thione, DFT calculations have been used to accurately model the tautomerization energies and the effects of solvation.[3] A similar approach for this compound would provide a deeper understanding of its intrinsic properties.

Synthesis Protocol

Derivatives of 3-cyanopyridine-2(1H)-thione are commonly synthesized through a multicomponent reaction. A general procedure involves the condensation of an appropriate chalcone with cyanothioacetamide in the presence of a base catalyst.

Example Protocol: Synthesis of 4,6-Diaryl-2-thioxo-1,2-dihydropyridine-3-carbonitriles[4]

-

Reactant Preparation: A mixture of a chalcone derivative (10 mmol) and cyanothioacetamide (1.0 g, 10 mmol) is prepared in absolute ethanol (30 mL).

-

Catalyst Addition: A few drops of piperidine are added to the mixture.

-

Reaction: The reaction mixture is heated under reflux for a specified time (typically several hours), during which the product often precipitates.

-

Isolation and Purification: After cooling, the solid product is collected by filtration, washed with ethanol, and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-thioxo-1,2-dihydropyridine-3-carbonitrile derivative.

Caption: General workflow for the synthesis of pyridinethione derivatives.

Conclusion

This compound is a molecule defined by the interplay of its functional groups and the resulting structural features. The pronounced tendency to exist in the thione tautomeric form, driven by the stability conferred by extensive intermolecular hydrogen bonding, is a cornerstone of its chemistry. Spectroscopic methods provide clear fingerprints for its structural elucidation, while computational models offer a deeper, quantitative understanding of its properties. As a versatile building block, the structural and bonding characteristics detailed in this guide are fundamental to harnessing its potential in the rational design of novel therapeutics and functional materials.

References

- [No Author]. (2014). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][10][11]Oxazin-2(3H)-Ones. Chemistry of Heterocyclic Compounds, 50(2), 217–224. [Link]

- [No Author]. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Journal of Organic Chemistry, 86(12), 8345–8355. [Link]

- National Center for Biotechnology Information. (n.d.). 3-amino-1H-pyridine-2,4-dione. PubChem.

- Zubarev, A. A., et al. (2003). 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines.

- [No Author]. (n.d.). Synthesis of 3-Aminopyridine.

- [No Author]. (n.d.). 3-aminopyridine. Organic Syntheses. [Link]

- [No Author]. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 849-856. [Link]

- The Good Scents Company. (n.d.). 3-aminopyridine. [Link]

- National Institute of Standards and Technology. (n.d.). 3-Aminopyridine. NIST Chemistry WebBook. [Link]

- National Center for Biotechnology Information. (n.d.). 3-Amino-2-pyridinol. PubChem. [Link]

- Zhang, Z., Xian, D., & Glidewell, C. (2012). 4,6-Diaminopyrimidine-2(1H)-thione hemihydrate: a three-dimensional hydrogen-bonded framework. Acta Crystallographica Section C, 68(Pt 10), o377–o380. [Link]

- [No Author]. (1999). Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. Journal of the Chemical Society, Perkin Transactions 2, 801-806. [Link]

- Wikipedia. (n.d.). 3-Aminopyridine. [Link]

- [No Author]. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10565–10582. [Link]

- [No Author]. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(11), 2536. [Link]

- [No Author]. (2014). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][10][11]Oxazin-2(3H). ouci.dntb.gov.ua. [Link]

- [No Author]. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. Turkish Journal of Chemistry. [Link]

- [No Author]. (2018). Synthesis and members of 3-aminopyridin-2-one based fragment library.

- [No Author]. (2014). Crystal structure of 3-amino-1-propylpyridinium bromide. Acta Crystallographica Section E, 70(Pt 12), o1293. [Link]

- [No Author]. (2023). Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. Inorganics, 11(7), 273. [Link]

- [No Author]. (2010). 2,3-Diaminopyridinium 3-aminobenzoate. Acta Crystallographica Section E, 66(Pt 2), o426. [Link]

- [No Author]. (2021). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. Molecules, 26(21), 6432. [Link]

Sources

- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Modeling of tautomerism of pyridine-2(1H [ ] )-thione from vapor to solution [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 3-Aminopyridine(462-08-8) 1H NMR [m.chemicalbook.com]

- 8. 4,6-Diaminopyrimidine-2(1H)-thione hemihydrate: a three-dimensional hydrogen-bonded framework - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Aminopyridine-2(1H)-thione: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic properties of 3-aminopyridine-2(1H)-thione, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the interpretation of spectroscopic data to elucidate the structural features of the molecule, including a discussion of its tautomeric forms.

Introduction to this compound

This compound is a substituted pyridine derivative characterized by the presence of an amino group at the 3-position and a thione group at the 2-position. The structural complexity and potential for tautomerism make a thorough spectroscopic characterization essential for its unambiguous identification and for understanding its chemical reactivity. This guide will delve into the expected spectroscopic signatures of this molecule, providing a framework for its analysis.

The molecule can exist in two primary tautomeric forms: the thione form (3-amino-1,2-dihydropyridine-2-thione) and the thiol form (3-amino-2-mercaptopyridine). Spectroscopic techniques are invaluable in determining the predominant tautomer in a given state (solid or in solution).

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation and tautomeric analysis.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the N-H proton of the pyridine ring in the thione form. The chemical shifts and coupling constants will be indicative of the electronic environment of the protons.

Expected ¹H NMR Data (in DMSO-d₆):

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~6.5 - 7.0 | Doublet of doublets | J(H4-H5) ≈ 7-8, J(H4-H6) ≈ 1-2 | 1H |

| H-5 | ~7.2 - 7.6 | Doublet of doublets | J(H5-H4) ≈ 7-8, J(H5-H6) ≈ 4-5 | 1H |

| H-6 | ~7.8 - 8.2 | Doublet of doublets | J(H6-H5) ≈ 4-5, J(H6-H4) ≈ 1-2 | 1H |

| -NH₂ | ~5.0 - 6.0 | Broad singlet | - | 2H |

| -NH (ring) | ~12.0 - 13.0 | Broad singlet | - | 1H |

Note: The chemical shifts are predictive and can vary based on the solvent and concentration.

The presence of a broad singlet in the downfield region (12-13 ppm) would be strong evidence for the predominance of the thione tautomer in solution, corresponding to the N-H proton of the pyridinethione ring. The amine protons are also expected to appear as a broad singlet. The aromatic protons will exhibit characteristic coupling patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shift of the C=S carbon is particularly diagnostic for the thione tautomer.

Expected ¹³C NMR Data (in DMSO-d₆):

| Carbon | Expected Chemical Shift (ppm) |

| C-2 (C=S) | ~175 - 185 |

| C-3 | ~140 - 150 |

| C-4 | ~115 - 125 |

| C-5 | ~130 - 140 |

| C-6 | ~145 - 155 |

Note: The chemical shifts are predictive and can vary based on the solvent and concentration.

A signal in the range of 175-185 ppm is characteristic of a thione carbon, providing further evidence for the thione tautomer. The chemical shifts of the other ring carbons are influenced by the electron-donating amino group and the electron-withdrawing thione group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=S, and aromatic C-H and C=C bonds.

Expected IR Absorption Bands:

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300 - 3500 | Medium, often two bands |

| N-H stretch (ring) | 3100 - 3200 | Medium, broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium to weak |

| C=S stretch (thione) | 1100 - 1250 | Strong |

| C=C and C=N stretch | 1550 - 1650 | Medium to strong |

| N-H bend (amine) | 1580 - 1650 | Medium |

The presence of a strong absorption band in the 1100-1250 cm⁻¹ region, attributable to the C=S stretching vibration, is a key indicator of the thione tautomer. The N-H stretching region will likely show multiple bands corresponding to the amine and the ring N-H groups. In the case of the thiol tautomer, a weak S-H stretching band would be expected around 2550-2600 cm⁻¹, and the C=S band would be absent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₅H₆N₂S, with a molecular weight of 126.18 g/mol .

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 126

-

Key Fragmentation Pathways:

-

Loss of H₂S (m/z = 92)

-

Loss of HCN (m/z = 99)

-

Fragmentation of the pyridine ring

-

The mass spectrum should show a prominent molecular ion peak at m/z 126. The fragmentation pattern can provide further structural confirmation.

Caption: Predicted mass spectrometry fragmentation of this compound.

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquisition:

-

ESI: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive or negative ion mode.

-

EI: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Conclusion

The spectroscopic characterization of this compound relies on a combined analysis of NMR, IR, and MS data. While direct experimental spectra are not widely published, a predictive analysis based on the known spectroscopic behavior of related functional groups and compounds provides a strong foundation for its identification and structural elucidation. The key distinguishing features are the ¹³C NMR signal of the thione carbon, the IR absorption of the C=S bond, and the downfield ¹H NMR signal of the ring N-H proton, all of which point to the predominance of the thione tautomer. This guide provides the necessary framework for researchers to confidently interpret the spectroscopic data of this important heterocyclic compound.

References

Due to the lack of direct and comprehensive spectroscopic data for this compound in the provided search results, this reference list includes sources for related compounds and general spectroscopic principles that inform the predictive analysis in this guide.

- National Institute of Standards and Technology. 3-Aminopyridine in NIST Chemistry WebBook. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

tautomerism in 3-aminopyridine-2(1H)-thione

An In-depth Technical Guide to the Tautomerism of 3-Aminopyridine-2(1H)-thione

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development. The specific tautomeric form of a molecule dictates its physicochemical properties, including hydrogen bonding capacity, lipophilicity, and molecular geometry, which in turn govern its pharmacokinetic profile and interaction with biological targets. This guide provides a comprehensive technical analysis of the tautomeric landscape of this compound, a heterocyclic scaffold of medicinal interest. In the absence of direct experimental studies on this specific molecule, this paper synthesizes authoritative data from closely related, well-characterized systems—namely 2-mercaptopyridines and 2-aminopyridines—to construct a robust, predictive model of its behavior. We will dissect the competing thione-thiol and amino-imino equilibria, propose the most probable dominant tautomer, and provide a detailed methodological framework for its experimental verification.

Introduction: The Significance of Tautomerism in Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Their ability to present a three-dimensional array of hydrogen bond donors, acceptors, and hydrophobic regions makes them ideal for specific, high-affinity binding to protein targets. However, the presence of prototropic groups, such as amines and thioamides, introduces the complexity of tautomerism.[1] A seemingly minor shift of a proton can dramatically alter the molecule's electronic distribution and topology, potentially converting a hydrogen bond donor to an acceptor or altering its pKa.[1]

The molecule this compound presents a fascinating case study, possessing two distinct sites for prototropic rearrangement: the thioamide moiety (thione-thiol tautomerism) and the exocyclic amino group (amino-imino tautomerism). Understanding the delicate balance of these equilibria is not merely an academic exercise; it is critical for any rational drug design campaign involving this scaffold.

The Tautomeric Landscape: Four Potential Isomers

The structure of this compound allows for four potential prototropic tautomers. The interplay between the thioamide/thiol and the amino/imino functionalities gives rise to the following equilibria:

-

Tautomer A (Amino-Thione): The canonical form, featuring an exocyclic amino group and an endocyclic thioamide.

-

Tautomer B (Amino-Thiol): An aromatic form with an amino group and a thiol (mercaptan) group.

-

Tautomer C (Imino-Thione): A non-aromatic pyridinimine structure combined with the thione group.

-

Tautomer D (Imino-Thiol): A zwitterionic or non-aromatic imino-thiol form.

Predictive Analysis: Establishing the Dominant Tautomer

To predict which of these four forms predominates, we can analyze the two equilibria separately, drawing on extensive research conducted on analogous molecular systems.

The Amino vs. Imino Equilibrium: The Primacy of the Amino Form

The tautomerism between an exocyclic aminopyridine and its endocyclic pyridinimine counterpart is well-studied. Computational and experimental work on 2-amino-4-methylpyridine by El-Sheshtawy et al. provides definitive insights.[2] Their calculations, performed at the B3LYP/6-311++G(d,p) level of theory, revealed that the canonical amino tautomer is overwhelmingly more stable than the corresponding imino form by a significant margin of 13.60 kcal/mol .[2] This substantial energy difference is a general feature of aminopyridines and is attributed to the preservation of the aromaticity of the pyridine ring in the amino form, an advantage that is lost in the non-aromatic imino tautomer.

Field Insight: An energy difference of this magnitude effectively means that the concentration of the imino tautomers (C and D) at equilibrium will be negligible under standard conditions. Therefore, for all practical purposes in a drug development context, we can confidently exclude them from further consideration. The equilibrium is strongly shifted towards the amino forms (A and B).

The Thione vs. Thiol Equilibrium: The Stability of the Thioamide

The equilibrium between pyridine-2(1H)-thione and its aromatic thiol tautomer, 2-mercaptopyridine, has been a subject of extensive investigation. Spectroscopic and potentiometric evidence consistently shows that the equilibrium favors the thione form, particularly in polar solvents.[3]

The principal reasons for the enhanced stability of the thione tautomer are:

-

Bond Energies: The C=S double bond, while weaker than a C=O double bond, contributes to a more stable overall system within the thioamide group compared to the aromatic thiol alternative.

-

Resonance and Aromaticity: While the thiol form possesses a fully aromatic pyridine ring, the thione form benefits from a highly polarized thioamide resonance structure where a negative charge resides on the large, polarizable sulfur atom, and a positive charge is delocalized within the ring.[4] This zwitterionic character contributes significantly to its stability.

-

Solvation: Polar solvents strongly stabilize the polar thione form through favorable dipole-dipole interactions and hydrogen bonding, further shifting the equilibrium away from the less polar thiol tautomer.

A theoretical study on the closely related 3-hydroxy-2-mercaptopyridine supports this, indicating that the thione form is the most stable tautomer.[5]

A Methodological Guide to Experimental Verification

While our predictive analysis is grounded in solid chemical principles, experimental validation is the cornerstone of scientific integrity. The following section outlines a robust workflow for the unambiguous characterization of the tautomeric state of this compound.

Spectroscopic Signatures for Tautomer Identification

The key to distinguishing the tautomers lies in identifying unique spectroscopic handles for the thione and thiol forms.

| Technique | Amino-Thione Form (A) | Amino-Thiol Form (B) | Rationale |

| ¹H NMR | Broad N-H proton signal (~12-14 ppm).[6] Two distinct NH₂ protons (~5-7 ppm). | Sharp S-H proton signal (~3-5 ppm). Two distinct NH₂ protons (~5-7 ppm). | The thioamide N-H is deshielded and often broad due to quadrupolar coupling and exchange. The thiol S-H proton is more shielded. |

| ¹³C NMR | C=S carbon signal highly deshielded (~175-185 ppm). | C-S carbon signal more shielded (~145-155 ppm). | The C=S double bond character results in a significant downfield shift for the associated carbon atom. |

| FT-IR | Strong C=S stretch (~1100-1250 cm⁻¹). N-H stretches (~3100-3400 cm⁻¹). | No strong C=S band. Weak S-H stretch (~2550-2600 cm⁻¹). N-H stretches (~3300-3500 cm⁻¹). | The C=S and S-H stretching vibrations appear in distinct and well-separated regions of the IR spectrum. |

Table 1: Predicted Spectroscopic Data for Distinguishing Tautomers A and B.

Protocol: ¹H NMR Analysis for Tautomer Determination

This protocol describes the definitive experiment to identify the major tautomer in a polar aprotic solvent.

Objective: To determine the dominant tautomeric form of this compound in DMSO-d₆ solution using ¹H NMR spectroscopy.

Materials:

-

This compound (CAS 38240-21-0).[7]

-

DMSO-d₆ (99.9 atom % D).

-

NMR tubes.

-

NMR spectrometer (400 MHz or higher).

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ directly in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Tune and shim the spectrometer for the DMSO-d₆ sample to ensure optimal resolution.

-

Acquire a standard ¹H NMR spectrum. Set a spectral width that encompasses the range from -1 to 15 ppm.

-

-

Data Acquisition:

-

Acquire the spectrum at room temperature (e.g., 298 K). Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate all signals.

-

Primary Checkpoint: Search for a signal in the 12-14 ppm region. The presence of a broad, exchangeable proton in this region is strong evidence for the thioamide N-H of the thione form.

-

Secondary Checkpoint: Search for a signal in the 3-5 ppm region. The absence of a sharp signal here argues against the presence of a significant population of the thiol form.

-

Confirmation: Identify the signals corresponding to the exocyclic NH₂ group (expected ~5-7 ppm) and the three aromatic protons on the pyridine ring. The integration of these signals should be consistent with the proposed structure.

-

Expected Outcome: The spectrum is expected to show a broad singlet integrating to 1H around 13 ppm, confirming the presence of the thioamide N-H and thus the predominance of the Amino-Thione tautomer (A).

Implications for Drug Development and Medicinal Chemistry

The confirmation of the Amino-Thione form as the dominant tautomer has critical implications for its use as a medicinal chemistry scaffold:

-

Hydrogen Bonding: The molecule presents two hydrogen bond donor sites (the NH₂ group) and one strong hydrogen bond acceptor (the C=S sulfur atom). The endocyclic N-H also acts as a hydrogen bond donor. This specific pattern is crucial for molecular recognition at a protein's active site. The thiol tautomer, by contrast, would offer an S-H donor and a ring nitrogen acceptor, a completely different pharmacophoric profile.

-

Lipophilicity and Solubility: The polar thioamide group increases the molecule's polarity compared to the thiol tautomer, affecting properties like membrane permeability and aqueous solubility.

-

Chemical Reactivity: The nucleophilicity of the molecule is centered on the exocyclic amino group and the sulfur atom. The thiol tautomer would be more susceptible to oxidation to form disulfides.[3]

Conclusion

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10009, 3-Aminopyridine. PubChem. [Link]

- Beak, P., Covington, J. B., & Smith, S. G. (2002). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.

- El-Gogary, T. M., & Mohamed, G. G. (2018). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines.

- Wang, J., & Li, S. (2004). A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. Journal of Computational Chemistry, 25(15), 1833-1839. [Link]

- Hayden, S., et al. (2012). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS Medicinal Chemistry Letters, 3(10), 839–843. [Link]

- El-Sheshtawy, H. S., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Chemistry Central Journal, 9, 58. [Link]

- Wikipedia contributors. (2023). 2-Mercaptopyridine. Wikipedia, The Free Encyclopedia. [Link]

- Zheldakov, A. V., et al. (2021). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][6][9]Oxazin-2(3H)-Ones. Chemistry of Heterocyclic Compounds, 57(5), 453-461. [Link]

- Li, H., et al. (2012). Symmetric Double-Headed Aminopyridines, A Novel Strategy for Potent and Membrane-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 55(17), 7863–7875. [Link]

- Chemistry Stack Exchange. (2016). Why is the thione tautomeric form of 2-Mercaptopyridine favoured?. Chemistry Stack Exchange. [Link]

- Janecka, A., et al. (2023). Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. Structural Chemistry, 34, 1859–1871. [Link]

- da Silva, J. P., & da Silva, M. D. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1262896. [Link]

- Kumar, A., et al. (2022). Water-Controlled Keto-Enol Tautomerization of a Prebiotic Nucleobase. The Journal of Physical Chemistry B, 126(31), 5735–5743. [Link]

- El’natanov, Y. I., et al. (2021). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 26(23), 7356. [Link]

- Wikipedia contributors. (2023). 3-Aminopyridine. Wikipedia, The Free Encyclopedia. [Link]

- LookChem (n.d.). Aminopyridine. LookChem. [Link]

- Shkilna, O. V., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1084-1088. [Link]

Sources

- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 2. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. 38240-21-0|this compound|BLD Pharm [bldpharm.com]

Stability and Storage of 3-Aminopyridine-2(1H)-thione: A Technical Guide for Researchers

This guide provides an in-depth analysis of the stability and optimal storage conditions for 3-aminopyridine-2(1H)-thione, a crucial heterocyclic building block in medicinal chemistry and drug development. Understanding the chemical stability of this compound is paramount for ensuring the integrity of research data, the quality of synthesized intermediates, and the safety and efficacy of final drug products. This document will delve into the known stability profile, recommended storage protocols, potential degradation pathways, and methodologies for assessing its purity and degradation.

Introduction to this compound and its Significance

This compound is a substituted pyridine derivative characterized by the presence of both an amino group and a thione group. This unique combination of functional groups imparts a rich chemical reactivity, making it a valuable precursor in the synthesis of a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. The thione group can exist in tautomeric equilibrium with its thiol form, pyridine-2-thiol, a property that influences its reactivity and stability. Given its application in the synthesis of pharmaceutical compounds, a thorough understanding of its stability is a critical aspect of quality control and regulatory compliance.

Recommended Storage Conditions

To maintain the purity and integrity of this compound, it is essential to adhere to specific storage conditions that mitigate the risk of degradation. The following recommendations are based on information from safety data sheets (SDS) and general principles of handling sulfur-containing heterocyclic compounds.[1][2][3][4]

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Refrigeration slows down potential thermal degradation pathways. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Minimizes the risk of oxidation, particularly of the thione/thiol group. |

| Light | Keep in a dark place | Protects the compound from potential photodegradation. |

| Moisture | Store in a dry, well-ventilated place with the container tightly closed | Prevents hydrolysis and potential moisture-mediated degradation. Avoid moisture.[3] |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases | The amino and thione groups are susceptible to reaction with these substances. |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential routes of degradation based on the chemistry of related pyridine, aminopyridine, and thione-containing compounds.[5][6][7][8] Forced degradation studies are the primary experimental approach to definitively identify these pathways.[1][9][10][11][12]

Oxidative Degradation

The thione/thiol group is susceptible to oxidation.[13] Mild oxidation can lead to the formation of a disulfide dimer, 2,2'-disulfanediylbis(3-aminopyridine). More aggressive oxidation, for instance with agents like hydrogen peroxide, could potentially lead to the formation of sulfonic acid derivatives or even cleavage of the pyridine ring.[5][10] The pyridine nitrogen can also be oxidized to an N-oxide.[5]

Sources